molecular formula C14H17NO2 B12727193 2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, trans- CAS No. 89263-12-7

2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, trans-

Cat. No.: B12727193
CAS No.: 89263-12-7
M. Wt: 231.29 g/mol
InChI Key: USNCHKSWQKCWLX-OCCSQVGLSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, trans- is a chemical compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound, in particular, has unique structural features that make it of interest to researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, trans- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of amines and phenols: This method involves the reaction of an amine with a phenol derivative in the presence of a catalyst.

    Oxidative cyclization: This method uses oxidizing agents to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, trans- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, trans- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, trans- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting processes such as cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one derivatives: Compounds with similar core structures but different substituents.

    Benzoxazole compounds: Similar heterocyclic compounds with different ring structures.

Uniqueness

2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, trans- is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other benzoxazine derivatives.

Properties

CAS No.

89263-12-7

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

(4aR,8aS)-8a-phenyl-4,4a,5,6,7,8-hexahydrobenzo[b][1,4]oxazin-3-one

InChI

InChI=1S/C14H17NO2/c16-13-10-17-14(11-6-2-1-3-7-11)9-5-4-8-12(14)15-13/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-,14+/m1/s1

InChI Key

USNCHKSWQKCWLX-OCCSQVGLSA-N

Isomeric SMILES

C1CC[C@@]2([C@@H](C1)NC(=O)CO2)C3=CC=CC=C3

Canonical SMILES

C1CCC2(C(C1)NC(=O)CO2)C3=CC=CC=C3

Origin of Product

United States

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